Ethyl (E)-3-(2-fluorophenyl)acrylate
Overview
Description
Scientific Research Applications
Supramolecular Assembly
Ethyl (E)-3-(2-fluorophenyl)acrylate has been utilized in the study of supramolecular assemblies. For example, a mixture of the E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was synthesized and characterized, revealing a three-dimensional supramolecular network formed through hydrogen bonds and π⋯π stacking interactions. This study highlights the importance of noncovalent interactions in molecular conformation and self-assembly processes (Matos et al., 2016).
Corrosion Inhibition
This compound derivatives have been investigated for their potential as corrosion inhibitors. One study examined the effects of three chalcone derivatives on mild steel corrosion in hydrochloric acid solution, demonstrating their high inhibition activities and effective adsorption on mild steel surfaces. This research provides insights into the role of these compounds in industrial applications where corrosion resistance is critical (Lgaz et al., 2017).
Synthesis of Kinase Inhibitors
A novel synthesis approach using this compound analogues has been developed for potential application in creating kinase inhibitors. This process involves a one-pot, three-component Wittig–SNAr reaction, highlighting the rapid and efficient formation of new chemical bonds under environmentally benign conditions. Such approaches are significant in pharmaceutical research, particularly in the development of inhibitors for cancer treatment (Xu et al., 2015).
Polymerization and Material Properties
This compound has been studied in the context of polymerization and the development of materials with specific properties. For example, a research effort focused on the polymerization of ethyl acrylate, examining its binding to glutathione and proteins, and exploring its use in manufacturing polymers and copolymers (Potter & Tran, 1992). Another study investigated the synthesis of substituted acrylates, such as ethyl 3-arylformylacrylates, which have applications in creating E-isomers for various industrial and research purposes (Qi, 1989).
properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVHDQJCFLRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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